molecular formula C11H15NO2 B1425143 1-(4-Propoxyphenyl)ethanone oxime CAS No. 91246-60-5

1-(4-Propoxyphenyl)ethanone oxime

Cat. No.: B1425143
CAS No.: 91246-60-5
M. Wt: 193.24 g/mol
InChI Key: YKWQJIJVMOLTFK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 1-(4-Propoxyphenyl)ethanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Propoxyphenyl)ethanone oxime is utilized in several research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)ethanone oxime
  • 1-(4-Ethoxyphenyl)ethanone oxime
  • 1-(4-Butoxyphenyl)ethanone oxime

Comparison: 1-(4-Propoxyphenyl)ethanone oxime is unique due to its propoxy group, which influences its chemical reactivity and biological interactions. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy derivative may exhibit different solubility, stability, and binding properties .

Properties

IUPAC Name

N-[1-(4-propoxyphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWQJIJVMOLTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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